3-Phenyl-1-propyne

Overview

Description

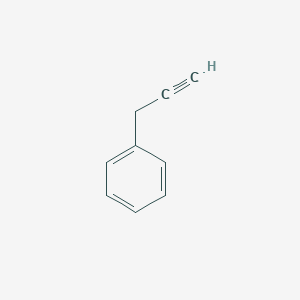

3-Phenyl-1-propyne (CAS 10147-11-2) is a terminal alkyne with the molecular formula C₉H₈, consisting of a propargyl group (HC≡C–) attached to a benzyl moiety. Its structure enables diverse reactivity in organic synthesis, catalysis, and materials science. Key physical properties include a boiling point of 75°C, density of 0.934 g/mL, and a flash point of 52°C . The compound is typically stabilized with butylated hydroxytoluene (BHT) to prevent polymerization .

Synthesis and Applications: this compound is synthesized via Sonogashira coupling, as demonstrated in , where it reacts with 4-iodoanisole under palladium catalysis to form 1-Methoxy-4-(3-phenylprop-1-ynyl)-benzene in 98% yield . It is also employed in click chemistry for covalent organic framework (COF) functionalization, where its terminal alkyne reacts with azide groups to form triazole linkages, introducing benzyl units into porous materials . Additionally, it serves as a ligand in molybdenum and tungsten carbonyl complexes for hydrocracking catalysis, showing activity comparable to commercial Mo-octoate .

Scientific Research Applications

Introduction to 3-Phenyl-1-propyne

This compound, also known as propargylbenzene, is an organic compound with the molecular formula C₉H₈. It belongs to the alkyne family, characterized by a carbon-carbon triple bond. This compound is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Chemistry

This compound serves as a starting material for synthesizing complex organic molecules, including:

- Beta-hydroxytriazoles

- Indoles

These compounds are essential in developing pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies suggest effectiveness against various bacteria and fungi.

- Anticancer Activity : Investigations into its ability to inhibit cancer cell growth are ongoing.

Medicine

In medicinal chemistry, this compound is explored for its role in:

- Drug Development : As a precursor in synthesizing pharmacologically active compounds.

Industry

This compound is utilized in producing:

- High-performance Polymers : Due to its unique chemical properties that enhance material performance.

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several pathogens. The mechanism involves disruption of bacterial cell walls, leading to cell lysis.

Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. This finding supports further exploration into its use as a potential anticancer agent.

Synthetic Applications

A comprehensive study detailed the use of this compound in synthesizing complex organic compounds through various reaction pathways. The efficiency of these reactions suggests its importance in organic synthesis methodologies.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-propyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can interact with molecular targets such as enzymes and receptors, leading to biological effects .

Comparison with Similar Compounds

Structural Analogs: Phenylacetylene and 1-Phenyl-1-propyne

The terminal triple bond in this compound enhances its inhibitory effect on microbial growth compared to internal or simpler phenyl-substituted alkynes, highlighting the importance of bond position in biological activity .

Functional Group Analogs: Alkenes vs. Alkynes

Ethylbenzene dehydrogenase (EbDH) hydroxylation kinetics reveal that unsaturated bonds adjacent to C-1 significantly enhance catalytic efficiency:

| Compound | Bond Type | $ k{cat}/Km $ (mM⁻¹ s⁻¹) |

|---|---|---|

| This compound | Alkyne | 3.4 ± 0.27 |

| 3-Phenyl-1-propene | Alkene | 2.8 ± 0.078 |

| Ethylbenzene (reference) | Single | ~1.0 (estimated) |

The triple bond in this compound provides better stabilization of radical/carbocation intermediates during EbDH catalysis, resulting in a 21% higher $ k{cat}/Km $ than its alkene analog .

Substituent Effects: Cyclohexyl vs. Phenyl Groups

In zinc iodide-catalyzed allene synthesis, replacing the phenyl group in this compound with a cyclohexyl group increases yield from 32% to 45% . The bulkier phenyl group likely introduces steric hindrance or electronic effects that slow alkyne activation, whereas cyclohexyl’s flexibility improves reaction efficiency.

Reactivity in Hydrogen Abstraction by OH Radicals

The phenyl group’s electron-withdrawing nature reduces the rate constant ($ k_∞ $) for H-abstraction compared to alkyl-substituted alkynes:

| Compound | $ k_∞ $ (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 1-Butyne | 1.2 × 10⁻¹¹ (reference) |

| 4-Penten-1-yne (vinyl) | ~2 × 10⁻¹¹ (higher) |

| This compound | ~0.6 × 10⁻¹¹ (lower) |

Mulliken charge analysis shows reduced electron density at the reaction site in this compound, lowering reactivity with OH radicals .

Catalytic Performance in Metal Complexes

In hydrocracking, molybdenum complexes with this compound (L1) show comparable activity to Mo-octoate. However, longer-chain analogs (e.g., L3Mo(CO)₃) reduce coke formation by 15–20%, indicating that alkyl chain length modulates steric and electronic effects .

Biological Activity

3-Phenyl-1-propyne, a compound with the chemical formula C₉H₈, is an alkyne that has garnered attention in various fields due to its biological activity and potential applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a phenyl group attached to a propyne structure. Its structural formula is represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antibacterial properties and its role in various chemical reactions, particularly hydrogenation processes. Research indicates that this compound may exhibit significant antimicrobial effects against various bacterial strains.

Antimicrobial Activity

A study evaluating the antibacterial activity of several derivatives, including this compound, reported minimum inhibitory concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings suggested that some derivatives exhibited MIC values ranging from 250 µg/mL to 1000 µg/mL, indicating moderate to high antibacterial potential .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Bacterial Growth : The compound's structure allows it to interact with bacterial cell membranes or enzymes critical for bacterial survival.

- Chemical Reactivity : As an alkyne, it can participate in various chemical reactions, including hydrogenation, which may contribute to its biological effects .

Case Studies and Experimental Data

- Hydrogenation Studies : Research on the hydrogenation of alkyne compounds like this compound has shown that catalysts such as Pd₁Ag₃/Al₂O₃ can effectively convert alkynes to alkenes and subsequently to alkanes. The selectivity and efficiency of these reactions are crucial for industrial applications .

- Antibacterial Testing : In a comparative study, various derivatives were tested for their antibacterial properties. The results indicated that modifications to the core structure significantly influenced their activity. For instance, derivatives with specific functional groups exhibited enhanced potency against tested bacterial strains .

Data Tables

| Compound Name | MIC (µg/mL) | Active Against |

|---|---|---|

| This compound | 250 | Staphylococcus aureus |

| Derivative A | 350 | E. coli |

| Derivative B | 500 | Bacillus cereus |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-phenyl-1-propyne, and how should data be interpreted?

- Methodological Answer : Rotational spectroscopy (microwave) is ideal for determining heavy-atom planar structures, as demonstrated in the rotational spectrum study of propargyl benzene . For electronic transitions, laser-induced fluorescence (LIF) and dispersed fluorescence spectroscopy are effective for probing vibronic states of radicals derived from this compound, such as the 1-phenylpropargyl radical. Interpretation requires comparing observed vibronic bands with computational models (e.g., DFT) to assign transitions .

- Key Data : The D(1)-D(0) electronic transition of the 1-phenylpropargyl radical shows a dominant origin band at 144313 cm⁻¹, with SVLF spectroscopy revealing Franck-Condon active modes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Stabilized formulations (e.g., 97% purity with inhibitors) reduce reactivity risks. Waste must be segregated and processed by certified disposal services to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what catalysts are effective?

- Methodological Answer : A common route involves Sonogashira coupling between phenylacetylene and a halogenated precursor. For example, Pd/Cu catalysts in amine bases (e.g., triethylamine) under inert atmospheres yield high selectivity. Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products like dimerization .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in IR or NMR spectra may arise from conformational isomers or solvent effects. Compare experimental data across solvents (e.g., DMSO vs. CDCl₃) and validate with computational simulations (e.g., Gaussian for IR frequencies). Cross-reference with PubChem’s computed InChI keys to verify structural assignments .

Q. What role does this compound play in generating resonance-stabilized radicals, and how can their reactivity be studied?

- Methodological Answer : Jet-cooled discharges of this compound produce 1-phenylpropargyl radicals, which are resonance-stabilized and exhibit unique electronic transitions. Use time-resolved LIF or cavity ring-down spectroscopy to track radical lifetimes and reaction pathways under controlled temperatures (e.g., 10–50 K in supersonic jets) .

Q. How can computational models improve the design of experiments involving this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts electronic structures and reaction energetics. For example, simulate the D(1)-D(0) transition of the 1-phenylpropargyl radical to identify Franck-Condon active modes. Validate against experimental SVLF spectra to refine computational parameters .

Q. What strategies optimize synthetic yields of this compound derivatives in cross-coupling reactions?

- Methodological Answer : Screen palladium ligands (e.g., XPhos vs. P(t-Bu)₃) to enhance catalytic activity. Monitor reaction progress via GC-MS or in-situ FTIR. For sterically hindered substrates, use microwave-assisted heating to reduce reaction times and improve regioselectivity .

Q. How does the stability of this compound vary under different storage conditions?

Properties

IUPAC Name |

prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h1,3-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKSKVYWPINGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143941 | |

| Record name | Benzene, (2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-11-2 | |

| Record name | Benzene, 2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1-propyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU32H24A0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.